molecular formula C13H33NO2Si2 B138536 N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine CAS No. 129816-49-5

N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine

Cat. No.: B138536
CAS No.: 129816-49-5
M. Wt: 291.58 g/mol
InChI Key: GYFJJPXKRVCZPC-UHFFFAOYSA-N
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Description

N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine: is a chemical compound with the molecular formula C13H33NO2Si2 and a molecular weight of 291.578 g/mol . This compound is known for its unique structure, which includes two trimethylsilylethoxy groups attached to a dimethylamino methanamine core. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine involves the reaction of N,N-dimethylformamide with 2-trimethylsilylethyl alcohol in the presence of an acid catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using distillation or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilylethoxy groups can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of simpler amines.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine is used as a reagent in organic synthesis, particularly in the formation of complex molecules. It serves as a protecting group for amines and alcohols during multi-step synthesis .

Biology and Medicine: In biological research, this compound is used to modify biomolecules, aiding in the study of protein and enzyme functions. It is also used in the development of pharmaceuticals, where it acts as an intermediate in the synthesis of active pharmaceutical ingredients .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and coatings .

Mechanism of Action

The mechanism of action of N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine involves its ability to act as a nucleophile in chemical reactions. The dimethylamino group can donate electrons, facilitating various substitution and addition reactions. The trimethylsilylethoxy groups provide steric protection, preventing unwanted side reactions and enhancing the selectivity of the compound .

Comparison with Similar Compounds

Uniqueness: N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine is unique due to its specific combination of trimethylsilylethoxy groups and a dimethylamino core. This structure provides both steric protection and nucleophilicity, making it highly versatile in chemical synthesis. Its ability to act as a protecting group and its stability under various reaction conditions set it apart from similar compounds .

Properties

IUPAC Name

N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H33NO2Si2/c1-14(2)13(15-9-11-17(3,4)5)16-10-12-18(6,7)8/h13H,9-12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFJJPXKRVCZPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(OCC[Si](C)(C)C)OCC[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H33NO2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400450
Record name N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129816-49-5
Record name N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethylformamide bis[2-(trimethylsilyl)ethyl] acetal
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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